cefotaxime - 152186-43-1

cefotaxime

Catalog Number: EVT-1516744
CAS Number: 152186-43-1
Molecular Formula: 2C33H36N2O4.C4H4O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cefotaxime was first introduced in the 1970s and has since been a critical component in the treatment of severe infections, particularly those caused by resistant bacteria. It is derived from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporin antibiotics.

Classification

Cefotaxime belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is categorized as a third-generation cephalosporin, characterized by its enhanced activity against Gram-negative bacteria compared to earlier generations.

Synthesis Analysis

Methods

The synthesis of cefotaxime typically involves several methods, with the most common being through the reaction of 7-aminocephalosporanic acid with various acylating agents. One notable method utilizes sodium-2-ethyl hexanoate as an acylating agent in an ethanol solvent, achieving high yields and purity levels. The optimal conditions for this synthesis have been reported as a mole ratio of cefotaxime acid to sodium-2-ethyl hexanoate of 2:3, with reaction times as short as 10 minutes yielding over 97% product purity .

Technical Details

The synthesis can be performed using environmentally friendly solvents and conditions that minimize waste and maximize yield. For instance, one method described involves using acetone-water solutions that facilitate the reaction while maintaining product integrity .

Molecular Structure Analysis

Structure

Cefotaxime's molecular formula is C16H17N5O7S, and it features a beta-lactam ring structure characteristic of cephalosporins. The compound contains a thiazolidine ring fused to the beta-lactam ring, contributing to its antimicrobial properties.

Data

The molecular weight of cefotaxime is approximately 453.4 g/mol. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are commonly employed to confirm its structure during synthesis .

Chemical Reactions Analysis

Reactions

Cefotaxime undergoes various chemical reactions typical of beta-lactam antibiotics, including hydrolysis and acylation reactions. These reactions are critical for its mechanism of action against bacteria.

Technical Details

In laboratory settings, cefotaxime can react with nucleophiles that attack the carbonyl carbon of the beta-lactam ring, leading to the opening of this ring and loss of antibacterial activity. Understanding these reactions is crucial for developing more stable derivatives or combinations with other antibiotics .

Mechanism of Action

Cefotaxime exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting normal cell wall construction.

Process

This binding inhibits transpeptidation—a key step in cross-linking peptidoglycan layers—resulting in weakened cell walls that cannot withstand osmotic pressure. Consequently, bacteria undergo lysis and death due to structural failure .

Data

Studies have shown that cefotaxime's affinity for different PBPs varies among bacterial species, influencing its effectiveness against specific pathogens .

Physical and Chemical Properties Analysis

Physical Properties

Cefotaxime appears as a white to off-white powder that is soluble in water and slightly soluble in organic solvents like ethanol. Its melting point ranges from 160°C to 165°C.

Chemical Properties

The compound has a pH range between 4.5 and 6 when dissolved in water at a concentration of 1%. Cefotaxime is stable under acidic conditions but can degrade under alkaline conditions or upon prolonged exposure to moisture .

Applications

Cefotaxime is widely used in clinical settings for treating infections caused by susceptible organisms, including:

  • Respiratory tract infections
  • Urinary tract infections
  • Skin and soft tissue infections
  • Septicemia
  • Meningitis

Its broad-spectrum activity makes it particularly useful in empirical therapy where the causative organism has not yet been identified.

Introduction to Cefotaxime: Background and Historical Context

Classification within the Third-Generation Cephalosporins

Cefotaxime is a foundational member of the third-generation cephalosporins, a subclass characterized by an expanded spectrum of activity, particularly against Gram-negative bacilli, and greater stability against hydrolysis by many beta-lactamase enzymes [3] [10]. Key characteristics defining its classification include:

  • Enhanced Gram-Negative Spectrum: Cefotaxime exhibits potent activity against the Enterobacteriaceae family (e.g., Escherichia coli, Klebsiella spp., Proteus spp., Enterobacter spp., Serratia marcescens, Citrobacter spp.), Haemophilus influenzae (including beta-lactamase-producing strains), Neisseria meningitidis, and Neisseria gonorrhoeae [1] [2] [3]. Its activity against Pseudomonas aeruginosa is generally poor, a trait distinguishing it from ceftazidime within the same generation [2] [3] [10].
  • Retained Gram-Positive Activity: While less potent than first-generation cephalosporins against staphylococci, cefotaxime remains active against many strains of Streptococcus pneumoniae, Streptococcus pyogenes (Group A Strep), and Streptococcus viridans group. It is generally not active against Enterococcus spp. or methicillin-resistant Staphylococcus aureus (MRSA) [1] [2] [3].
  • Beta-Lactamase Stability: The presence of an aminothiazolyl methoxyimino side chain at the 7-position (syn-configuration) confers significant resistance to hydrolysis by many plasmid-encoded and some chromosomal beta-lactamases, particularly those common among Enterobacteriaceae and Haemophilus spp. [1] [6].
  • Metabolism: Unlike some other third-generation agents (e.g., ceftriaxone), cefotaxime undergoes significant hepatic metabolism. Its primary metabolite, desacetylcefotaxime, retains antibacterial activity (though less potent than the parent drug) and can act synergistically with cefotaxime against some organisms [1] [5].

Table 1: Key Characteristics of Cefotaxime within the Third-Generation Cephalosporins

FeatureCefotaximeGeneral Third-Gen Characteristics
Core StructureCephalosporin nucleus with aminothiazolyl methoxyimino side chainVaried side chains at 7-position, often aminothiazolyl oxime types
Gram-negative SpectrumExcellent vs. Enterobacteriaceae, H. influenzae, N. meningitidis, N. gonorrhoeaeBroadened vs. Gram-negatives, especially Enterobacteriaceae
Pseudomonas activityGenerally poorVariable (e.g., poor in cefotaxime/ceftriaxone; good in ceftazidime)
Gram-positive ActivityModerate (less than 1st gen) vs. StreptococciGenerally less than 1st gen, but retained vs. Streptococci
Beta-Lactamase StabilityHigh vs. TEM, SHV (common plasmid-mediated)Increased stability vs. many beta-lactamases compared to earlier generations
CNS PenetrationGood; effective in meningitisGenerally good; key feature for meningitis treatment
MetabolismHepatic (to desacetylcefotaxime, active)Varies (e.g., ceftriaxone - biliary; ceftazidime - renal)
Primary ExcretionRenal (50-85%)Mostly renal or hepatic/biliary

Discovery and Development Timeline

The development of cefotaxime marked a pivotal moment in antibiotic chemotherapy. Key milestones include:

  • 1976: Initial synthesis of cefotaxime, representing the first third-generation cephalosporin to be discovered [5] [9]. This breakthrough was driven by the strategic chemical modification of the cephalosporin core, specifically the introduction of the aminothiazolyl methoxyimino side chain, designed to enhance beta-lactamase stability and Gram-negative penetration.
  • Late 1970s: Extensive preclinical and early clinical evaluation demonstrating its broad spectrum and efficacy against pathogens resistant to existing antibiotics [5].
  • 1980: Introduction into the global pharmaceutical market under trade names like Claforan [2] [5] [9]. This commercial launch followed regulatory approvals in key markets.
  • 1980s: Rapid adoption in clinical practice for serious Gram-negative infections, meningitis, and gonorrhea. Its role as a preferred agent for empirical treatment of neonatal sepsis and meningitis became established, although concerns later emerged about potential associations with increased fungal colonization and resistance selection with widespread use [1] [8].
  • 1987: Cefotaxime was included in the 5th edition of the World Health Organization's Model List of Essential Medicines (EML), recognizing its critical importance in global public health [2]. It has remained on subsequent EML lists.

Table 2: Key Milestones in Cefotaxime Development and Introduction

YearMilestoneSignificance
1976Initial SynthesisFirst third-generation cephalosporin created; aminothiazolyl methoxyimino side chain introduced.
1977-1979Preclinical & Phase I/II Clinical TrialsDemonstrated broad spectrum, beta-lactamase stability, and safety profile.
1980Market Introduction (e.g., Claforan)Became widely available for clinical use globally.
Early 1980sFDA Approval (US) & Equivalent Approvals (Europe, Japan)Formal regulatory authorization for therapeutic use.
1987Inclusion in WHO Essential Medicines List (EML)Formal recognition as a critical medicine for basic healthcare systems.

Global Usage Patterns and Regulatory Approvals

Cefotaxime achieved widespread global regulatory acceptance shortly after its introduction and remains a significant antibiotic, though usage patterns vary:

  • Regulatory Status:
  • Cefotaxime received FDA approval in the United States and equivalent approvals in Europe (e.g., France, Germany, UK) and Japan around the time of its market introduction in 1980 [1] [9].
  • It is approved in virtually all countries worldwide for the treatment of serious infections caused by susceptible organisms.
  • It holds a Pregnancy Category B rating in the US (AU: B1), indicating no evidence of risk in animal studies, though human pregnancy data is limited [2].
  • Inclusion in Essential Medicine Lists: Cefotaxime's inclusion on the WHO Model List of Essential Medicines (EML) since at least 1987 underscores its global importance in treating severe bacterial infections, particularly where resistance to older, cheaper antibiotics is prevalent or in settings requiring broad empirical coverage [2].

  • Clinical Usage Patterns:

  • Hospital Settings: A mainstay for empirical and targeted treatment of severe infections: nosocomial pneumonia, complicated urinary tract infections (pyelonephritis), intra-abdominal infections (often combined with metronidazole), bacteremia/sepsis, bone and joint infections, and skin/soft tissue infections [1] [3] [5]. Its role in spontaneous bacterial peritonitis (SBP), especially community-acquired, has been historically significant [1] [3].
  • Meningitis: A first-line agent for bacterial meningitis, especially in neonates and children, due to its excellent cerebrospinal fluid penetration and activity against common meningeal pathogens (H. influenzae, N. meningitidis, susceptible S. pneumoniae) [1] [2] [8].
  • Gonorrhea: Used as an effective single-dose intramuscular treatment for uncomplicated gonococcal infections (urethritis, cervicitis), although often combined with agents active against Chlamydia trachomatis [1] [2].
  • Surgical Prophylaxis: Employed for prophylaxis in procedures involving contaminated or potentially contaminated sites (e.g., colorectal surgery) [1].
  • Regional Variations: Usage is influenced by local resistance patterns and guidelines. Concerns about ESBL (Extended-Spectrum Beta-Lactamase) prevalence and AmpC induction have led to more selective use in some regions, favoring carbapenems or newer beta-lactam/beta-lactamase inhibitors for known or suspected ESBL producers. Its use in neonatal sepsis empiric therapy has declined in some guidelines due to concerns about promoting fungal infection and resistance, favoring ampicillin + gentamicin initially unless meningitis is suspected [1] [8].

Table 3: Global Regulatory Status and Primary Clinical Applications of Cefotaxime

AspectDetails
Initial ApprovalsFDA (USA), EMA (Europe), PMDA (Japan) ~1980
Current AvailabilityWorldwide (as originator brand and generics)
WHO EML StatusListed since at least 1987 (current as of latest EML)
Pregnancy CategoryFDA: B; AU: B1
Key Hospital UsesSevere pneumonia, Complicated UTI/Pyelonephritis, Intra-abdominal infection, Sepsis/bacteremia, Bone/Joint infection, Severe skin/soft tissue infection
Specific IndicationsBacterial Meningitis (esp. neonates/children), Gonorrhea (uncomplicated), Surgical Prophylaxis (e.g., colorectal)
Regional ConsiderationsUse influenced by local ESBL rates; Selective use in neonatal sepsis due to resistance/candidiasis concerns; Essential medicine in resource-limited settings.

Properties

CAS Number

152186-43-1

Product Name

cefotaxime

Molecular Formula

2C33H36N2O4.C4H4O4

Synonyms

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7α(Z)]]-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.